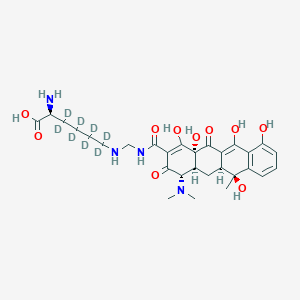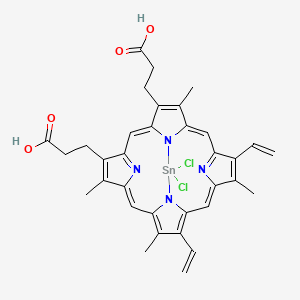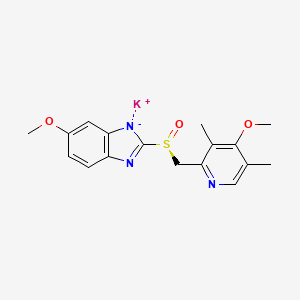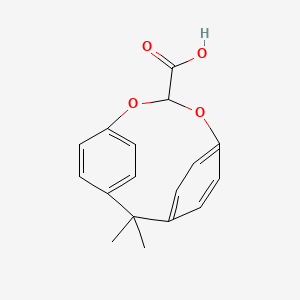
4,4-Isopropylidenediphenoxyaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Isopropylidenediphenoxyacetic acid is a chemical compound with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol This compound is characterized by its white to almost white powder or crystal form . It has a melting point of 179°C and a predicted boiling point of 542.8°C . The compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Isopropylidenediphenoxyacetic acid typically involves the reaction of bisphenol A with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
In industrial settings, the production of 4,4-Isopropylidenediphenoxyacetic acid follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Isopropylidenediphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Isopropylidenediphenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4,4-Isopropylidenediphenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. In biochemical assays, it can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: A precursor to 4,4-Isopropylidenediphenoxyacetic acid, used in the production of polycarbonate plastics and epoxy resins.
4,4’-Isopropylidenediphenol: Another derivative of bisphenol A, used in the synthesis of polyesters and polyurethanes.
Uniqueness
4,4-Isopropylidenediphenoxyacetic acid is unique due to its dual functional groups (phenoxy and acetic acid), which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C17H16O4 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-7,9-dioxatricyclo[8.2.2.23,6]hexadeca-1(12),3(16),4,6(15),10,13-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C17H16O4/c1-17(2)11-3-7-13(8-4-11)20-16(15(18)19)21-14-9-5-12(17)6-10-14/h3-10,16H,1-2H3,(H,18,19) |
Clave InChI |
GWBKPRMIZMJPBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=C(C=C2)OC(OC3=CC=C1C=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
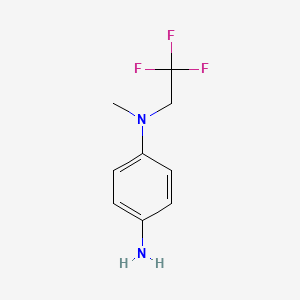
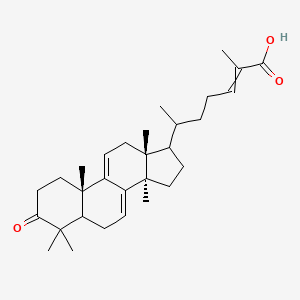


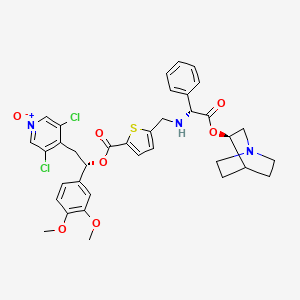
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)


